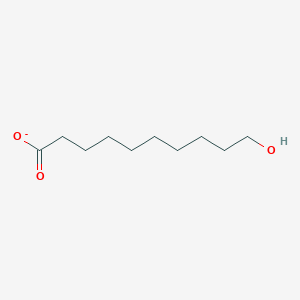
10-Hydroxycaprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-hydroxycaprate is the conjugate base of 10-hydroxycapric acid. It is a conjugate base of a 10-hydroxycapric acid.
Aplicaciones Científicas De Investigación
Biosynthesis of 10-Hydroxycaprate
Recent studies have focused on the efficient biosynthesis of this compound using engineered microbial systems.
- Biosynthetic Pathways : A notable study demonstrated a two-step continuous whole-cell catalytic biosynthesis method that achieved a high yield of 486.5 mg/L of 10-HDA from decanoic acid. This process involved the regeneration of NAD(P)H and the optimization of reaction conditions using genetically modified strains of Escherichia coli .
- Production Efficiency : The research highlighted the use of a fusion protein (CYP153A33/M228L-CPRBM3-GDH) which enhanced the catalytic performance for the hydroxylation of trans-2-decenoic acid into 10-HDA, achieving a conversion rate of 93.1% for the intermediate product .
Antioxidant Properties
This compound exhibits significant antioxidant capabilities, particularly in scavenging hydroxyl free radicals.
- Mechanisms of Action : A study found that 10-HDA could effectively neutralize hydroxyl radicals, leading to increased cell viability in vascular smooth muscle cells subjected to oxidative stress. The compound reduced lipid peroxidation and elevated glutathione levels, indicating a protective effect against oxidative damage .
- Cellular Impact : Proteomic analyses revealed that 10-HDA upregulated proteins involved in protein synthesis and energy metabolism while downregulating apoptotic markers in cells exposed to oxidative stress. These findings suggest its potential as a therapeutic agent for vascular health .
Therapeutic Applications
The therapeutic potential of this compound extends beyond its antioxidant properties.
- Anti-Cancer Activity : Preliminary studies indicate that 10-HDA may possess anti-cancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, suggesting its application in cancer therapy .
- Nutraceutical Uses : Given its bioactive nature, 10-HDA is being explored for use in nutraceuticals aimed at improving health outcomes related to cardiovascular diseases and metabolic disorders .
Summary Table of Applications
Case Studies
- Biosynthesis Optimization : A case study demonstrated the successful engineering of E. coli strains to enhance the production efficiency of this compound through metabolic pathway optimization. The study emphasized the role of specific genetic modifications that improved substrate utilization and product yield .
- Cell Protection Mechanism : In another case study, researchers investigated the protective effects of 10-HDA on vascular smooth muscle cells under oxidative stress conditions. The results indicated significant improvements in cell viability and reductions in oxidative damage markers, supporting its potential as a protective agent in cardiovascular health .
Propiedades
Fórmula molecular |
C10H19O3- |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
10-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)/p-1 |
Clave InChI |
YJCJVMMDTBEITC-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCCO |
SMILES canónico |
C(CCCCC(=O)[O-])CCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















